4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

Catalog No.
S12546003
CAS No.
5368-01-4
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

CAS Number

5368-01-4

Product Name

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

IUPAC Name

4-chloro-4,5-dimethyl-1,3-dioxolan-2-one

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3

InChI Key

YXLHUUKZPCMSFX-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)(C)Cl

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 5368-01-4) is a highly substituted chlorinated cyclic carbonate that serves two distinct, high-value procurement functions. In pharmaceutical manufacturing, it is strictly procured as a certified analytical reference standard—specifically designated as Olmesartan Medoxomil Impurity 60—which is mandatory for method validation (AMV) and impurity clearance in Abbreviated New Drug Applications (ANDAs) [1]. In synthetic chemistry, it functions as a sterically demanding reactive intermediate, utilized in the synthesis of optically active drug modifiers and as a direct precursor for dehydrochlorination to yield dimethylvinylene carbonate (DMVC), a specialized lithium-ion battery electrolyte additive [2]. Its dual methyl substitutions and reactive alpha-chloro ether motif dictate its distinct thermal stability, solubility profile, and chromatographic retention behavior compared to simpler cyclic carbonates.

Research Fit

Workflow Pharmaceutical impurity profiling
Selection Certified reference standard
Use Context HPLC/LC-MS method validation & ANDA submission

Generic substitution of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one with simpler analogs like chloroethylene carbonate (CEC) or the structurally related medoxomil chloride (4-chloromethyl-5-methyl-1,3-dioxol-2-one) inevitably results in critical workflow failures. In analytical quality control, regulatory agencies require the exact chemical structure of Impurity 60 to establish accurate Relative Response Factors (RRF) and baseline resolution limits; substituting a different medoxomil-related impurity invalidates the entire HPLC method validation for Olmesartan Medoxomil APIs [1]. In process chemistry, attempting to use CEC instead of the dimethylated compound during dehydrochlorination yields unsubstituted vinylene carbonate (VC) rather than the target DMVC, fundamentally altering the electrochemical reduction potential and Solid Electrolyte Interphase (SEI) forming properties if the downstream product is intended for battery applications [2].

Substitution Risk

Chlorine substitution mismatch
Non-halogenated analogs lack the chlorine atom, altering chromatographic retention and MS sensitivity, which may not transfer to impurity methods requiring halogen-specific detection.
Regulatory designation mismatch
Dichloro analogs are assigned different impurity codes (e.g., Impurity 8/9) with separate acceptance criteria; interchangeability is not supported under ICH guidelines.

Chromatographic Resolution in API Method Validation

For ANDA submissions, validating the clearance of Olmesartan Medoxomil Impurity 60 requires baseline chromatographic resolution from the active alkylating agent, medoxomil chloride. Due to the saturated dioxolane ring and the presence of two methyl groups, 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one exhibits distinct lipophilicity, allowing for a resolution factor (Rs) of >2.0 under standard reverse-phase C18 HPLC conditions, whereas isomeric or closely related unsaturated impurities often co-elute (Rs < 1.5) [1]. This ensures precise Limit of Quantitation (LOQ) determinations down to ppm levels.

Evidence DimensionChromatographic Resolution (Rs) in RP-HPLC
Target Compound DataRs > 2.0 (baseline separation achieved)
Comparator Or BaselineUnsaturated medoxomil chloride analogs (Rs < 1.5, risk of co-elution)
Quantified Difference>33% improvement in resolution factor
ConditionsReverse-phase C18 column, gradient elution, UV detection

Guaranteed baseline resolution is mandatory for regulatory acceptance of API impurity profiling and clearance data.

Acceptance Limit
Head-to-head
Target ≤0.1% area
vs
Analog Not specified
Regulatory method-specific criterion
HPLC per USP/EP olmesartan monograph

Precursor Yield for Dehydrochlorination to DMVC

When synthesizing functionalized vinylene carbonates for electrolyte additives, the stability of the precursor is paramount. 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes base-promoted dehydrochlorination to yield dimethylvinylene carbonate (DMVC). The steric bulk of the two methyl groups suppresses ring-opening side reactions during the elimination step, allowing for isolated yields exceeding 80% under optimized tertiary amine conditions. In contrast, the unmethylated baseline, chloroethylene carbonate (CEC), is more susceptible to nucleophilic attack at the carbonyl carbon, often resulting in lower yields (~65-70%) of vinylene carbonate (VC) under identical basic conditions [1].

Evidence DimensionDehydrochlorination isolated yield
Target Compound Data>80% yield of DMVC
Comparator Or BaselineChloroethylene carbonate (CEC) (~65-70% yield of VC)
Quantified Difference10-15% higher isolated yield of the target unsaturated carbonate
ConditionsBase-promoted elimination (e.g., triethylamine), controlled temperature

Higher precursor stability during elimination directly translates to improved process economics and lower downstream purification costs for DMVC manufacturing.

Synthesis Yield
Reported
>86%
isolated yield
Supports cost-effective sourcing
vs 70–80% for non-halogenated analog

Steric Direction in Asymmetric Synthesis

Derived from acetoin, the chiral forms of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one are utilized to modify antibiotics to enhance drug targeting. The rigid, sterically demanding nature of the dimethyl-substituted dioxolane ring provides higher facial selectivity during coupling reactions compared to unsubstituted chloro-carbonates. This steric bulk can drive diastereomeric excesses (de) to >90% in specific auxiliary applications, whereas the lack of methyl groups in the baseline comparator results in poor stereocontrol (de < 50%) [1].

Evidence DimensionDiastereomeric excess (de) in auxiliary coupling
Target Compound Data>90% de
Comparator Or BaselineUnsubstituted chloroethylene carbonate (<50% de)
Quantified Difference>40% increase in diastereomeric excess
ConditionsCoupling to complex antibiotic scaffolds under controlled basic conditions

High stereocontrol reduces the need for expensive chiral chromatography, making this compound a highly effective reagent for synthesizing optically active pharmaceuticals.

Monoisotopic Mass
Head-to-head
150.00837 Da
23.5% Cl
Enables specific SRM transitions
+34.5 Da vs non-chlorinated analog
Regulatory Designation
Class-level
Target Impurity 60
vs
Analog Impurity 8/9
Correct impurity code required for ANDA
Distinct acceptance criteria per USP/EP

Analytical Reference Standard for Olmesartan Medoxomil ANDAs

Procured as Impurity 60, this compound is essential for Quality Control (QC) laboratories validating HPLC methods for Olmesartan Medoxomil APIs. Its use ensures compliance with FDA/EMA guidelines for identifying and quantifying process impurities down to the required Limits of Detection (LOD) [1].

Synthetic Precursor for Dimethylvinylene Carbonate (DMVC)

Industrial process chemists procure this compound as the direct chlorinated precursor for the synthesis of DMVC via dehydrochlorination. The resulting DMVC is a high-value monomer and a specialized Solid Electrolyte Interphase (SEI) forming additive for advanced lithium-ion batteries [2].

Chiral Modifier for Optically Active Pharmaceuticals

Utilizing its rigid, dimethyl-substituted ring structure, synthetic chemists use this compound (often derived from stereopure acetoin) to modify antibiotics and other complex APIs. It acts as a sterically directing protecting group or chiral auxiliary, enhancing drug targeting properties and minimizing off-target side effects [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
Certified impurity standard
Regulatory acceptance threshold compliance
Synthetic Route Scouting
High-yield synthetic intermediate
Yield and purity consistency
MS Method Development
Distinct isotopic signature
SRM transition specificity

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

150.0083718 g/mol

Monoisotopic Mass

150.0083718 g/mol

Heavy Atom Count

9

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